D-ALL-ISOLEUCINE-METHYL ESTER HCL

Description

Contextual Significance of Amino Acid Derivatives as Fundamental Research Tools

Amino acid derivatives, which are modifications of the 20 proteinogenic amino acids, are fundamental to contemporary chemical biology research. ontosight.ai These compounds serve a multitude of purposes, from probing protein structure and function to acting as building blocks for novel therapeutic agents. amerigoscientific.com The modification of an amino acid's side chain, amino group, or carboxyl group can lead to derivatives with altered properties, such as increased stability, altered reactivity, or specific biological activities.

In the realm of drug discovery and development, amino acid derivatives are crucial. amerigoscientific.comresearchgate.net They are used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as resistance to enzymatic degradation. nih.gov Furthermore, the incorporation of unnatural amino acids, including D-amino acids and other derivatives, into peptide chains is a key strategy for enhancing the stability and specificity of peptide-based drugs. nih.gov

Amino acid derivatives also play a significant role in metabolic studies and as diagnostic biomarkers. amerigoscientific.com For instance, altered levels of certain amino acid derivatives in biological fluids can be indicative of specific diseases or metabolic disorders. amerigoscientific.com In biotechnology, these compounds are employed in protein engineering to create proteins with novel functions and are used as catalysts in various chemical reactions. The versatility of amino acid derivatives makes them indispensable tools for advancing our understanding of biological systems and for developing new technologies in medicine and beyond. ontosight.ai

Historical Trajectories and Current Research Paradigms of Isoleucine Derivatives

Isoleucine, an essential amino acid with a branched-chain structure, has four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.net Historically, research has predominantly focused on L-isoleucine due to its role as a fundamental component of proteins. chemicalbook.com However, the other stereoisomers and their derivatives have increasingly become subjects of investigation for their unique properties and potential applications.

The study of isoleucine derivatives has evolved from basic characterization to their application in complex synthetic and biological studies. Early research often involved the development of methods for the synthesis and resolution of isoleucine's various stereoisomers. rsc.org For example, methods have been developed to synthesize D-alloisoleucine from L-isoleucine through stereospecific inversion or through enzymatic resolution of an epimeric mixture. rsc.org

Current research paradigms for isoleucine derivatives are diverse. They are utilized as chiral building blocks in the asymmetric synthesis of complex organic molecules and pharmaceutical intermediates. guidechem.com The methyl ester derivatives, such as L-isoleucine methyl ester hydrochloride and D-allo-isoleucine methyl ester hydrochloride, are particularly useful in peptide synthesis. guidechem.comsigmaaldrich.com The esterification of the carboxyl group makes the amino acid more stable and facilitates its use in solution-phase and solid-phase peptide synthesis. google.com

The market for isoleucine and its derivatives reflects these research trends, with a growing demand for specific isomers and derivatives for use in pharmaceuticals, nutritional supplements, and biotechnology. researchandmarkets.comresearchandmarkets.com The development of advanced analytical techniques has also enabled a better understanding of the distinct biological roles and activities of different isoleucine stereoisomers and their derivatives, further stimulating research in this area. researchgate.net The increasing interest in unnatural amino acids for drug discovery is also driving research into derivatives like D-allo-isoleucine methyl ester hydrochloride. marketresearchcommunity.com

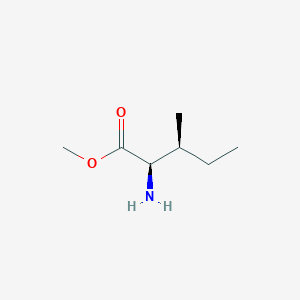

Structural and Stereochemical Foundations of D-Allo-Isoleucine Methyl Ester Hydrochloride

D-Allo-Isoleucine Methyl Ester Hydrochloride is a derivative of D-alloisoleucine, one of the four stereoisomers of isoleucine. researchgate.net Its structure is characterized by two chiral centers, leading to its specific three-dimensional arrangement. The nomenclature "D-allo" distinguishes it from the other isomers. In the Fischer projection, the amino group of a D-amino acid is on the right. The "allo" designation indicates that the two stereoisomers, isoleucine and alloisoleucine, are epimers at the alpha-carbon.

The chemical structure of D-Allo-Isoleucine Methyl Ester Hydrochloride consists of a pentanoic acid backbone with a methyl group at the 3-position and an amino group at the 2-position. sigmaaldrich.com The carboxyl group is esterified with a methyl group, and the amino group is protonated to form a hydrochloride salt. scbt.com This modification into a methyl ester hydrochloride increases its stability and solubility in certain solvents, making it more amenable for use in chemical synthesis. google.comcymitquimica.com

Below is a data table summarizing the key structural and chemical properties of D-Allo-Isoleucine and its methyl ester hydrochloride derivative.

| Property | D-allo-Isoleucine | D-Allo-Isoleucine Methyl Ester Hydrochloride |

| Synonym(s) | (2R,3S)-2-Amino-3-methylpentanoic acid sigmaaldrich.com | Methyl D-Isoleucinate Hydrochloride scbt.com |

| CAS Number | 1509-35-9 sigmaaldrich.com | 167223-42-9 scbt.com |

| Molecular Formula | C₆H₁₃NO₂ sigmaaldrich.com | C₇H₁₅NO₂·HCl scbt.com |

| Molecular Weight | 131.17 g/mol sigmaaldrich.com | 181.66 g/mol scbt.com |

| Stereochemistry | (2R,3S) sigmaaldrich.com | (2R,3S) |

| Form | White to off-white powder sigmaaldrich.com | Data not available |

| Application | Peptide synthesis sigmaaldrich.com | Biochemical for proteomics research scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306190 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118878-53-8 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118878-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques for Comprehensive Characterization and Quantification of D Allo Isoleucine Methyl Ester Hydrochloride

Chromatographic Separations for Stereoisomer Resolution and Purity Assessment

Chromatography is the cornerstone for separating the closely related stereoisomers of isoleucine. The subtle structural differences between enantiomers and diastereomers require specialized chromatographic systems to achieve baseline resolution, which is critical for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers. The direct separation of enantiomers like D-allo-isoleucine from L-allo-isoleucine requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). mst.edu CSPs create transient diastereomeric complexes with the enantiomers, leading to different retention times.

Several types of CSPs have proven effective for resolving amino acid enantiomers. nih.govmdpi.com Macrocyclic antibiotics, such as teicoplanin, are a significant class of CSPs used for the enantioseparation of numerous unnatural amino acids. mst.edu These phases operate through a variety of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition. nih.gov Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) and amylose, are also widely successful and are responsible for a vast number of reported chiral separations. nih.gov

An alternative to direct separation on a CSP is the indirect method, which involves pre-column derivatization with a chiral resolving agent. mst.edujst.go.jp For instance, the use of 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) as a labeling reagent allows for the separation of isoleucine stereoisomers on achiral columns. jst.go.jpnih.gov A study demonstrated that while a standard C18 column could not resolve the L-FDVDA-labeled isoleucine stereoisomers, a pentabromobenzyl-modified silica (B1680970) gel (PBr) column successfully separated all four, along with DL-Leucine. jst.go.jpnih.gov

Table 1: HPLC Conditions for Isoleucine Stereoisomer Separation This table is interactive. You can sort and filter the data.

| Analytical Method | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiral Labeling HPLC | COSMOSIL 3PBr (3.0 mm x 150 mm, 3 µm) | Gradient of Methanol (B129727) and Water with 0.1% Formic Acid | UV (340 nm) | Successfully separated six peaks corresponding to L-FDVDA labeled D/L-isoleucine, D/L-allo-isoleucine, and D/L-leucine. | jst.go.jpjst.go.jp |

| Chiral Labeling HPLC-MS | C18 Column | Acetonitrile and Water with 0.1% Formic Acid | MS | Could not separate isoleucine stereoisomers. | jst.go.jpnih.gov |

| Chiral Stationary Phase HPLC | Teicoplanin-based CSP | Hydro-organic mobile phase | Photodiode-array | Achieved excellent resolution for many unusual amino acids. | mst.edu |

Gas Chromatography (GC) for Enantiomeric and Diastereomeric Analysis

Gas Chromatography (GC) is another fundamental technique for the analysis of volatile compounds. Since amino acids and their esters are not inherently volatile, they require chemical derivatization prior to GC analysis. mdpi.com A common two-step derivatization process involves esterification of the carboxylic acid group, followed by acylation of the amino group. nih.gov For D-allo-isoleucine methyl ester, the first step is already accomplished; the subsequent step would involve reacting the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) to form a volatile and thermally stable derivative. mdpi.comresearchgate.net

The separation of enantiomers by GC typically requires a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. For diastereomers like allo-isoleucine and isoleucine, separation can often be achieved on standard achiral columns due to their different physical properties. researchgate.net GC analysis has been successfully applied to determine the diastereomeric and enantiomeric ratios of isoleucine and allo-isoleucine in meteorite samples, highlighting its capability in resolving these isomers. researchgate.net The method involves derivatization to N-trifluoroacetyl-O-isopropyl esters, which are then separated on a chiral GC column.

Table 2: GC Derivatization and Analysis of Amino Acids This table is interactive. You can sort and filter the data.

| Derivatization Steps | Purpose | GC System | Key Feature | Reference |

|---|---|---|---|---|

| 1. Esterification (e.g., with 2M HCl in Methanol) | Converts carboxylic acid to a volatile methyl ester. | GC coupled with MS | Essential first step for making amino acids GC-compatible. | mdpi.comnih.gov |

| 2. Acylation (e.g., with PFPA) | Protects the amino group and increases volatility and electronegativity for detection. | GC-NICI-MS | Forms stable Me-PFP derivatives suitable for long-term analysis. | mdpi.comnih.gov |

| N-trifluoroacetyl-O-isopropyl ester formation | Creates volatile derivatives for stereoisomer analysis. | GC on a chiral column | Allows for the separation of all four isoleucine stereoisomers. | researchgate.net |

Advanced Chromatographic Techniques (e.g., UPLC, SFC) for Enhanced Resolution

To meet the demand for higher resolution and faster analysis times, advanced chromatographic techniques have been developed. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher efficiency and peak capacity compared to conventional HPLC. nih.gov This enhanced resolving power is particularly advantageous for separating the multiple stereoisomers of isoleucine from other amino acids in complex biological mixtures. nih.govunc.edu The principles of UHPLC can be directly applied to the chiral separations described for HPLC, often resulting in sharper peaks and better resolution in shorter run times.

Supercritical Fluid Chromatography (SFC) is another advanced technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC combines the high diffusivity of a gas with the solvating power of a liquid, often resulting in fast and efficient separations. It is well-suited for chiral separations and is considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. While specific application data for D-allo-isoleucine methyl ester HCl is not prevalent, the technique is highly effective for separating chiral compounds, including amino acid derivatives.

Mass Spectrometry-Based Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of D-allo-isoleucine methyl ester HCl, providing molecular weight confirmation, structural elucidation through fragmentation patterns, and highly sensitive quantification. When coupled with a chromatographic inlet, it becomes a uniquely powerful analytical combination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification and Isotope Labeling Studies

GC-MS combines the separation power of GC with the detection capabilities of MS. For amino acid analysis, it is essential for identifying the structure of the derivatized analytes. mdpi.com After separation on the GC column, the methyl ester-pentafluoropropionyl (Me-PFP) derivative of D-allo-isoleucine would enter the mass spectrometer, where it is ionized. The resulting mass spectrum provides the molecular weight of the derivative and a characteristic fragmentation pattern that serves as a fingerprint for identification. researchgate.netresearchgate.net

A key application of GC-MS in this context is for stable isotope labeling studies. nih.gov For precise quantification, a stable isotope-labeled internal standard is often used. mdpi.com For D-allo-isoleucine methyl ester, this can be achieved by performing the esterification step with deuterated methanol (CD₃OD) instead of regular methanol (CH₃OH). nih.gov This creates an internal standard that is chemically identical to the analyte but has a higher mass. By adding a known amount of this standard to a sample, the native analyte can be quantified accurately by comparing the peak areas of the analyte and the isotope-labeled standard. mdpi.comresearchgate.net This stable-isotope dilution GC-MS method is robust and provides high precision and accuracy. mdpi.com

Table 3: GC-MS Analysis and Isotope Labeling This table is interactive. You can sort and filter the data.

| Technique | Derivatization Reagent | Internal Standard Generation | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | 2 M HCl/CH₃OH then PFPA | Use of 2 M HCl/CD₃OD | Creates Me-PFP derivatives for identification and quantification. The deuterated standard corrects for matrix effects and variability. | nih.gov |

| GC-MS | N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | [U-¹³C]-labeled compounds | Creates TBDMS derivatives. Used to trace metabolic fates of compounds. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Characterization

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of compounds in complex biological matrices like plasma or urine. nih.govnih.gov This technique can be used to analyze D-allo-isoleucine and its related isomers without the need for derivatization, which simplifies sample preparation. nih.gov

In an LC-MS/MS system, the analyte is first separated by HPLC, ionized (typically by electrospray ionization, ESI), and then selected in the first mass analyzer (Q1). This selected ion is fragmented in a collision cell (q2), and the resulting fragment ions are analyzed in a second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels (e.g., µM concentrations). nih.gov

LC-MS/MS is also the detection method of choice when using chiral labeling reagents. jst.go.jpnih.gov After separation of the L-FDVDA-labeled diastereomers by HPLC, MS detection confirms the identity of each peak. This combined approach leverages the separation of the chiral labeling method with the specificity and sensitivity of mass spectrometry, providing a robust method for the comprehensive characterization of all four isoleucine stereoisomers. jst.go.jpnih.gov

Table 4: LC-MS/MS Parameters for Amino Acid Analysis This table is interactive. You can sort and filter the data.

| Sample Type | Chromatography | Ionization Mode | Key Feature | Application | Reference |

|---|---|---|---|---|---|

| Human Plasma | Mixed-mode chromatography | Positive ESI | Rapid analysis of underivatized branched-chain amino acids. | Clinical monitoring of diseases like Maple Syrup Urine Disease (MSUD). | nih.gov |

| Derivatized Peptides | PBr or C18 column | Positive ESI | Analysis of chiral-labeled amino acids following peptide hydrolysis. | Accurate detection of stereoisomers in peptides. | jst.go.jpnih.gov |

| General | UHPLC | Positive ESI | High-resolution separation of complex mixtures. | Metabolite profiling and characterization. | nih.govunc.edu |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of molecules like D-Allo-Isoleucine Methyl Ester Hydrochloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident assignment of a molecular formula. The molecular formula for D-Isoleucine Methyl Ester Hydrochloride is C₇H₁₅NO₂·HCl, resulting in a specific molecular weight. scbt.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm).

For D-Allo-Isoleucine, which has a molecular formula of C₆H₁₃NO₂, the expected mass of the protonated molecule [M+H]⁺ is approximately 132.1025 g/mol . nih.gov Experimental data from HRMS analysis of D-Alloisoleucine has shown a precursor m/z of 132.16 in positive ion mode. nih.gov This level of precision enables the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for D-Alloisoleucine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | nih.gov |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Experimental m/z | 132.16 | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

This high degree of accuracy is critical in metabolic studies, chemical synthesis verification, and quality control to ensure the identity and purity of D-Allo-Isoleucine Methyl Ester Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of organic molecules, including D-Allo-Isoleucine Methyl Ester Hydrochloride. nih.govpreprints.org These one-dimensional NMR experiments provide information on the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. mdpi.com

For instance, in the ¹H NMR spectrum of DL-Alloisoleucine in water at a pH of 7.0, distinct signals can be observed for the different protons in the molecule, such as the alpha-proton, beta-proton, and the methyl groups. nih.gov Similarly, the ¹³C NMR spectrum will show separate resonances for each unique carbon atom, including the carboxyl carbon, alpha-carbon, and the carbons of the side chain. nih.govresearchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate connected protons and carbons, further confirming the structural assignment. preprints.orgmdpi.com These spectra are also invaluable for assessing the purity of a sample, as impurities will give rise to additional, unassignable peaks.

Table 2: Representative NMR Data for DL-Alloisoleucine

| Nucleus | Experiment | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| ¹H | 1D NMR | Water (pH 7.0) | 3.73 (α-H), 2.06 (β-H), 0.96, 0.94 (methyls) | nih.gov |

| ¹³C | 1D NMR | Water (pH 7.0) | 61.39 (α-C), 38.33 (β-C), 16.05, 13.81 (methyls) | nih.gov |

To study the interactions of D-Allo-Isoleucine Methyl Ester Hydrochloride with biological macromolecules like proteins, isotope-labeling techniques are employed. nih.govisotope.com This involves strategically incorporating stable isotopes, such as ¹³C or ¹⁵N, into the molecule. nih.govmpg.de For example, selective ¹³C-labeling of the methyl groups of isoleucine precursors can be achieved by adding these precursors to bacterial growth media for protein expression. nih.govmpg.de This allows for the observation of these specific labeled sites within a large protein-ligand complex, significantly simplifying the resulting NMR spectra. nih.gov

¹³C-methylene labeling of isoleucine has been shown to be a sensitive probe for studying protein side-chain interactions and dynamics. nih.gov By observing changes in the chemical shifts and relaxation properties of the labeled carbons upon ligand binding, researchers can map the binding site and gain insights into the dynamics of the interaction. nih.govmdpi.com This method is particularly useful for investigating weak interactions that are often critical in biological processes. mdpi.com

NMR spectroscopy, particularly when combined with isotope labeling, is a powerful tool for studying the dynamics of enzyme-inhibitor interactions. nih.govnih.govpreprints.org Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used to characterize conformational exchanges in enzymes upon inhibitor binding. nih.gov These experiments provide information on the kinetics and thermodynamics of the binding process, revealing how an inhibitor like a D-Allo-Isoleucine derivative might alter the enzyme's conformational landscape to exert its inhibitory effect. nih.gov

By analyzing the chemical shift perturbations of the enzyme's NMR signals upon addition of the inhibitor, the binding site can be identified. mdpi.com Furthermore, studying the dynamics of the enzyme-inhibitor complex can provide crucial information for the rational design of more potent and specific inhibitors. nih.gov

Electrophoretic Methods for Amino Acid Analysis

Electrophoretic methods are widely used for the separation of amino acids and their derivatives based on their charge, size, and hydrophobicity.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for the chiral separation of amino acids. The enantiomers of D,L-isoleucine have been successfully separated using CE with a non-chiral running buffer containing citric acid and zinc(II), where the metal-citrate complex acts as a chiral selector. nih.gov This method allows for the baseline separation of the D- and L-isoleucine enantiomers. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective for separating enantiomers. nih.govnih.gov In MEKC, a chiral surfactant or a chiral selector added to the micellar phase is used to achieve separation. For instance, amino acid enantiomers can be derivatized with a chiral reagent like (+)-1-(9-fluorenyl) ethyl chloroformate (FLEC) and then separated by MEKC. nih.gov Alternatively, direct enantiomeric separations can be achieved using cyclodextrin-modified MEKC. nih.gov These techniques are highly sensitive and require only small sample volumes, making them ideal for the analysis of chiral amino acid derivatives in complex matrices. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| D-Allo-Isoleucine Methyl Ester Hydrochloride |

| D-Allo-Isoleucine |

| D-Isoleucine Methyl Ester Hydrochloride |

| DL-Alloisoleucine |

| (+)-1-(9-fluorenyl) ethyl chloroformate (FLEC) |

| Citric acid |

| Zinc(II) |

Stereochemical Aspects and Chirality in D Allo Isoleucine Methyl Ester Hydrochloride Research

Biological Distribution and Physiological Significance of D-Amino Acids in Diverse Organisms

While L-amino acids are the primary building blocks of proteins, D-amino acids are now recognized as significant molecules with diverse biological roles across various organisms. thieme-connect.com Initially considered unnatural artifacts, advances in analytical techniques have revealed their widespread presence and functional importance. thieme-connect.comjst.go.jp

In microorganisms, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan layer in bacterial cell walls. frontiersin.org This incorporation of D-amino acids provides resistance against most proteases, which are typically specific for L-amino acid linkages. thieme-connect.comfrontiersin.org Some bacteria also release extracellular D-amino acids to regulate cell wall biogenesis, biofilm formation, and spore germination in complex ecosystems. frontiersin.org

In mammals, including humans, free D-amino acids such as D-serine, D-aspartate, D-alanine, and D-cysteine have been detected in various tissues and fluids, including the brain, kidneys, liver, and endocrine glands. jst.go.jpfrontiersin.orgnih.gov Their physiological functions are distinct from their L-enantiomers. thieme-connect.com D-serine and D-aspartate, for instance, are crucial neuromodulators in the central nervous system, acting as ligands for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. frontiersin.orgnih.gov D-aspartate is also implicated in hormone regulation within the endocrine system. frontiersin.orgnih.gov The presence and concentration of these D-amino acids are regulated by specific enzymes, such as D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which catalyze their degradation. jst.go.jp

The following table summarizes the distribution and functions of some key D-amino acids in different organisms.

| D-Amino Acid | Organism(s) | Location/Distribution | Physiological Significance |

| D-Alanine | Bacteria, Mammals | Bacterial cell walls; Mammalian brain, kidney, liver | Peptidoglycan synthesis, protease resistance frontiersin.org; NMDA receptor modulation nih.gov |

| D-Glutamic Acid | Bacteria | Bacterial cell walls | Peptidoglycan synthesis, structural integrity frontiersin.org |

| D-Serine | Mammals | Brain (cerebral cortex), kidney, liver | Co-agonist of NMDA receptors, neurotransmission, learning, memory thieme-connect.comjst.go.jpfrontiersin.org |

| D-Aspartate | Mammals | Central nervous system, neuroendocrine and endocrine systems (e.g., pituitary, adrenal glands, testis) | NMDA receptor modulation, hormone synthesis and release thieme-connect.comfrontiersin.orgnih.gov |

Mechanisms of Chiral Recognition and Enantioselective Processes Involving Isoleucine Diastereomers

Isoleucine, having two chiral centers, exists as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The differentiation between these diastereomers and enantiomers is a critical process in both biological and chemical systems, relying on stereospecific interactions. nih.govresearchgate.net Chiral recognition is fundamentally based on the interaction between a chiral selector and the chiral analyte, forming transient diastereomeric complexes. nih.gov

The primary mechanisms for chiral recognition include:

Three-Point Interaction Model: For effective chiral recognition, a minimum of three simultaneous interactions between the chiral selector and one of the enantiomers is generally required. These interactions can be a combination of hydrogen bonds, ionic bonds, steric hindrance, and dipole-dipole forces. The specific spatial arrangement of these interaction points on the selector creates a binding preference for one stereoisomer over another. researchgate.net

Enzyme Specificity: Enzymes are highly effective chiral selectors. For example, isoleucine 2-epimerase, a PLP-dependent enzyme, specifically catalyzes the reversible epimerization at the C-2 position of isoleucine. nih.gov The active site of such an enzyme is a precisely shaped pocket that accommodates the substrate (e.g., L-isoleucine) in a specific orientation, facilitating the chemical transformation while discriminating against other stereoisomers. nih.govnorthampton.ac.uk The binding affinity for different isomers can vary significantly, as seen with inhibitors designed as substrate-product analogues for isoleucine 2-epimerase. nih.gov

Chromatographic Separation: In analytical chemistry, chiral recognition is the basis for separating stereoisomers using techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This is achieved by using either a chiral stationary phase (CSP) or a chiral resolution labeling reagent. nih.gov For instance, a labeling reagent like L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) reacts with isoleucine stereoisomers to form diastereomeric derivatives, which can then be separated on a standard column. nih.govresearchgate.net The different spatial arrangements of the resulting diastereomers lead to differential interactions with the stationary phase, allowing for their separation and identification. nih.gov

Studies on Racemization and Epimerization Processes in Isoleucine Derivatives

Racemization (the conversion of an enantiomer into a racemic mixture) and epimerization (the change in configuration at one of multiple stereocenters) are crucial processes in amino acid metabolism and peptide synthesis. nih.govmdpi.com For isoleucine, which has two stereocenters, epimerization at the α-carbon (C-2) interconverts L-isoleucine (2S, 3S) and D-allo-isoleucine (2R, 3S), as well as D-isoleucine (2R, 3R) and L-allo-isoleucine (2S, 3R).

These transformations are often catalyzed by enzymes known as racemases and epimerases. northampton.ac.uknih.gov Isoleucine 2-epimerase from various bacteria, such as Lactobacillus buchneri, is a well-studied example. nih.gov The catalytic mechanism for these enzymes typically involves a deprotonation/reprotonation sequence at the α-carbon. nih.govmdpi.com

Key mechanistic features include:

PLP-Dependent Mechanism: Many amino acid racemases and epimerases, including isoleucine 2-epimerase, require pyridoxal-5'-phosphate (PLP) as a cofactor. nih.govnih.gov The amino acid substrate forms an external aldimine (Schiff base) with PLP, which significantly increases the acidity of the α-proton. nih.gov

Deprotonation and Reprotonation: A basic residue in the enzyme's active site abstracts the α-proton, generating a planar, resonance-stabilized quinonoid intermediate. nih.govmdpi.com The subsequent reprotonation of this intermediate can occur from either face, leading to the inversion of stereochemistry at the α-carbon. nih.govmdpi.com

Chemical Epimerization: Epimerization can also occur under chemical conditions, particularly during peptide synthesis. mdpi.com The activation of the carboxyl group of an N-protected amino acid can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted to form an oxazolone (B7731731) (azlactone) intermediate. This planar intermediate loses its original stereochemistry, and subsequent reaction with an amine nucleophile can lead to a mixture of epimers. mdpi.com The choice of coupling reagents and bases can significantly influence the extent of this side reaction. mdpi.com For example, studies have shown that using hindered bases like diisopropylethylamine (DIPEA) can lead to less racemization compared to less hindered ones. mdpi.com

The Role of D-Allo-Isoleucine Methyl Ester Hydrochloride as a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger target molecule, preserving their stereochemistry. sigmaaldrich.com Chiral auxiliaries, on the other hand, are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. numberanalytics.comiscnagpur.ac.in Amino acids and their derivatives, due to their natural chirality and availability, are frequently used in both roles. numberanalytics.comthieme-connect.de

While specific documented uses of D-allo-isoleucine methyl ester hydrochloride are highly specialized, its structural features make it a potential candidate for these applications. The synthesis of D-allo-isoleucine and its methyl ester hydrochloride from L-isoleucine has been described, providing a route to this specific stereoisomer. electronicsandbooks.com The general principles of using amino acid esters in asymmetric synthesis are well-established. nih.govgoogle.com

The utility of a compound like D-allo-isoleucine methyl ester hydrochloride in asymmetric synthesis can be illustrated by the roles of similar chiral amino acid derivatives:

| Application Type | Description | Example Principle |

| Chiral Building Block | The D-allo-isoleucine moiety is directly integrated into the final product's carbon skeleton. Its defined stereocenters (2R, 3S) become part of the target molecule's stereochemical framework. This is crucial in the synthesis of complex natural products or pharmaceuticals where specific stereochemistry is required for biological activity. rsc.org | A synthetic strategy might involve coupling the ester to another molecule and then modifying the side chain or carboxyl group to build a more complex structure, such as a piperidine-related alkaloid. nih.gov |

| Chiral Auxiliary | The D-allo-isoleucine methyl ester could be converted into a derivative (e.g., an oxazolidinone) that is then attached to an achiral substrate. The bulky and stereochemically defined side chain of the allo-isoleucine would sterically hinder one face of the substrate, forcing an incoming reagent to attack from the opposite face, thus inducing high diastereoselectivity. iscnagpur.ac.innih.gov After the reaction, the auxiliary is cleaved and can often be recovered. numberanalytics.com | Diastereoselective alkylation or aldol (B89426) reactions are common applications where chiral auxiliaries derived from amino acids guide the formation of new stereocenters. numberanalytics.comthieme-connect.de |

| Chiral Ligand | The amino acid derivative can be used to form a chiral ligand that coordinates with a metal catalyst. The resulting chiral metal complex then catalyzes an asymmetric reaction, such as a cross-coupling or hydrogenation, transferring its chirality to the product. acs.org | Amino acid-derived ionic chiral ligands have been successfully used in desymmetrizing Suzuki-Miyaura and other cross-coupling reactions to create remote quaternary stereocenters. acs.org |

Investigation of Chiral Information Transfer through Molecular Assembly

Chiral information transfer is a phenomenon where the chirality of individual molecules dictates the larger-scale stereochemistry of a supramolecular assembly. This process is fundamental to understanding how molecular-level chirality can be amplified into macroscopic properties.

Research by Rebek and colleagues provides a clear example of this principle using amino acid derivatives, including isoleucine. They studied the self-assembly of calix frontiersin.orgarenes functionalized with ureas on their upper rims. These molecules dimerize to form molecular capsules held together by a seam of hydrogen bonds.

Key findings from this research include:

Homodimerization vs. Heterodimerization: When the urea (B33335) groups were appended with chiral amino acids, the dimerization behavior was dramatically affected. Derivatives with β-branched side chains, such as isoleucine and valine, showed a strong preference for forming heterodimers (dimers of two different calixarene (B151959) species) rather than homodimers (dimers of two identical species).

Transfer of Point Chirality: The point chirality of the amino acid (the stereocenter in the side chain) was successfully transferred to the entire supramolecular capsule upon assembly. While a capsule made from achiral components is itself achiral, the capsule formed with chiral amino acid derivatives becomes chiral, with the head-to-tail arrangement of ureas adopting a specific clockwise or counterclockwise orientation.

Sensing Chirality: This induced chirality in the capsule's structure could then be used to recognize other chiral molecules. The chiral capsule demonstrated enantioselective binding of chiral guest molecules, showing that the initial chiral information from the amino acid was not only transferred to the assembly but also expressed in its function.

These studies demonstrate that the specific stereochemistry of an isoleucine derivative can have profound effects on the structure and properties of a larger molecular assembly, a key concept in the fields of supramolecular chemistry and materials science.

Biochemical Roles and Mechanistic Studies of D Allo Isoleucine Methyl Ester Hydrochloride Non Clinical Focus

Participation in Protein Synthesis and Advanced Peptide Chemistry

D-Allo-Isoleucine Methyl Ester Hydrochloride is primarily utilized in the realm of synthetic chemistry rather than participating in natural protein synthesis. In advanced peptide chemistry, the incorporation of non-natural amino acids like D-allo-isoleucine is a key strategy for creating peptides with novel structures and functions. The methyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the formation of peptide bonds. nih.govyoutube.com This protection is crucial for controlling the sequence and structure of the synthetic peptide. youtube.com

The use of D-amino acids can confer resistance to enzymatic degradation, as proteases are typically specific for L-amino acid residues. This results in peptides with longer half-lives, a desirable trait for therapeutic and research applications. Studies involving the synthesis of dipeptides composed of hydrophobic amino acids like isoleucine have explored their self-assembly into organized nanostructures, a process influenced by the specific amino acid sequence and stereochemistry. nih.gov The hydrochloride salt form of the amino acid ester improves its handling and solubility in the aqueous environments often used in the initial steps of peptide synthesis. cymitquimica.com

Interrogation of Metabolic Pathways and Amino Acid Catabolism

The catabolism of the essential branched-chain amino acid L-isoleucine is a critical metabolic pathway. nih.govfrontiersin.org The first step is a reversible transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), which converts L-isoleucine into its corresponding α-keto acid, (S)-α-keto-β-methylvalerate (KMV). frontiersin.orgnih.govyoutube.com This keto acid is a key intermediate that is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, committing it to the catabolic pathway that ultimately yields acetyl-CoA and succinyl-CoA. nih.govyoutube.com

D-allo-isoleucine can also be a substrate for these enzymes, although its processing may differ. In certain metabolic disorders like Maple Syrup Urine Disease (MSUD), where the BCKD complex is deficient, elevated levels of BCAAs and their corresponding branched-chain α-keto acids (BCKAs) are observed. nih.govontosight.ai In these conditions, L-isoleucine can be converted to L-alloisoleucine. This occurs when the accumulated (S)-KMV undergoes a keto-enol tautomerization to form (R)-KMV, which is then reaminated to L-alloisoleucine. nih.govsemanticscholar.org The study of how D-allo-isoleucine and its derivatives interact with this pathway provides insight into the stereospecificity of the enzymes involved and the biochemical consequences of metabolic blockades. semanticscholar.orgyoutube.com

Table 1: Key Molecules in Isoleucine Catabolism

| Molecule | Classification | Role in Pathway |

|---|---|---|

| L-Isoleucine | Branched-Chain Amino Acid (BCAA) | Starting substrate for catabolism. nih.gov |

| (S)-α-Keto-β-methylvalerate (KMV) | Branched-Chain α-Keto Acid (BCKA) | Product of L-isoleucine transamination; substrate for BCKD complex. frontiersin.orgrupahealth.com |

| L-Alloisoleucine | BCAA (Diastereomer of L-Isoleucine) | Forms from the accumulation and conversion of KMV in MSUD. nih.govsemanticscholar.org |

| Acetyl-CoA | Coenzyme | End product of isoleucine catabolism; enters the citric acid cycle. nih.gov |

The metabolism of the three BCAAs—leucine, isoleucine, and valine—is interconnected. nih.gov They share the first two enzymatic steps in their catabolic pathways: transamination by BCAT and oxidative decarboxylation by the BCKD complex. frontiersin.orgyoutube.com D-allo-isoleucine serves as a valuable probe to investigate the substrate specificity and regulatory mechanisms that govern these shared pathways.

For instance, studies in organisms like Pseudomonas putida have shown that different enzymes are induced depending on the stereoisomer of isoleucine provided. Growth on D-isoleucine induces a D-amino acid dehydrogenase, while growth on L-isoleucine involves transamination. nih.gov This demonstrates that cells have distinct pathways for handling different stereoisomers, and compounds like D-allo-isoleucine methyl ester can be used to dissect these specific pathways. By introducing this non-natural isomer, researchers can observe its effect on the flux of other BCAAs through their respective catabolic and biosynthetic routes, revealing points of cross-talk and regulation. This is particularly relevant in understanding conditions where BCAA metabolism is dysregulated. frontiersin.orgnih.gov

The study of how enzymes interact with substrates and their analogs, such as D-allo-isoleucine methyl ester, is fundamental to understanding enzyme activity and regulation. researchgate.netyoutube.com The esterified form of the amino acid is often used in research to facilitate its transport across cell membranes or to study esterase activity. cymitquimica.com

The regulation of metabolic pathways is often achieved through feedback inhibition, where the end product of a pathway inhibits an early enzyme. khanacademy.orgnih.gov By using analogs like D-allo-isoleucine, scientists can investigate these feedback mechanisms without the confounding effects of the natural substrate being further metabolized. This allows for a clearer picture of how specific molecules can modulate enzyme activity, either by competing with the natural substrate at the active site or by binding to an allosteric site and changing the enzyme's conformation. khanacademy.orglibretexts.org

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

Allosteric regulation is a key mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site (the allosteric site) and induces a conformational change that either activates or inhibits the enzyme. researchgate.netlibretexts.orgnih.gov D-allo-isoleucine and its derivatives can be used as tools to study these interactions.

By synthesizing labeled versions of D-allo-isoleucine methyl ester (e.g., with stable isotopes), researchers can track its binding to an enzyme and measure the resulting conformational changes and effects on catalytic activity. sigmaaldrich.com These labeled probes are invaluable for techniques like NMR spectroscopy or mass spectrometry to map the binding site and understand the structural changes that occur upon binding. rsc.org This approach allows for detailed mechanistic investigations into how the binding of a ligand to an allosteric site is transmitted to the active site to regulate enzyme function. nih.govnih.gov Such studies are crucial for designing specific enzyme inhibitors or activators, which is a foundational aspect of drug discovery and biochemical research. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| D-Allo-Isoleucine Methyl Ester Hydrochloride |

| L-Isoleucine |

| D-Allo-Isoleucine |

| Alpha-Keto-Beta-Methylvalerate (KMV) |

| Acetyl-CoA |

| Succinyl-CoA |

| Leucine |

| Valine |

| D-Isoleucine |

| D-Allo-Isoleucine Ethyl Ester Hydrochloride |

| (S)-α-Keto-β-methylvalerate |

| (R)-α-Keto-β-methylvalerate |

Exploration of Inhibitory Effects on Key Metabolic Enzymes (e.g., Cholinesterases)

The investigation into the inhibitory effects of D-allo-isoleucine and its derivatives on metabolic enzymes is an area of ongoing research. While specific studies on the direct inhibition of cholinesterases by D-allo-isoleucine methyl ester hydrochloride are not prominent in publicly available research, analysis of the parent compound, D-allo-isoleucine, has revealed interactions with other enzyme classes.

Notably, D-allo-isoleucine has been shown to exhibit an inhibitory effect on aminotransferase activity. biosynth.com Aminotransferases are a crucial class of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a central role in amino acid metabolism. The mechanism of this inhibition may involve the formation of a cyclic peptide, potentially interfering with the enzyme's active site or conformational stability. biosynth.com However, detailed kinetic studies and the specific type of inhibition (e.g., competitive, non-competitive) are not extensively documented.

The broader class of D-amino acids has been investigated for various enzymatic interactions, but specific data for D-allo-isoleucine methyl ester HCl as an inhibitor for key metabolic enzymes like cholinesterases remains an area requiring further scientific exploration.

Functional Analysis of Amino Acid Residues Critical for Enzyme Activity (e.g., Acetyl-CoA Carboxylase)

The use of noncanonical amino acids as probes to understand enzyme mechanisms is a powerful tool in biochemistry. This involves substituting a natural amino acid with an unnatural analogue to study its effect on enzyme structure and function.

However, there is a lack of specific research literature detailing the use of D-allo-isoleucine or its methyl ester hydrochloride derivative to perform a functional analysis of critical amino acid residues in enzymes such as Acetyl-CoA Carboxylase. Acetyl-CoA Carboxylase is a key enzyme in fatty acid synthesis, catalyzing the formation of malonyl-CoA from acetyl-CoA. While the metabolic breakdown of the parent amino acid, isoleucine, does lead to the production of acetyl-CoA and succinyl-CoA, which enter central metabolic pathways, this does not constitute a functional analysis of the enzyme itself using the D-allo stereoisomer. youtube.com

The unique stereochemistry of D-allo-isoleucine, with its altered configuration at the β-carbon compared to the more common L-isoleucine, could theoretically be used to probe the steric and electronic requirements of an enzyme's active site. youtube.com Such studies would provide insight into how an enzyme recognizes its substrate and which residues are critical for binding and catalysis. To date, these specific experiments involving D-allo-isoleucine and Acetyl-CoA Carboxylase have not been reported.

Research on Noncanonical Amino Acid Incorporation in Biocatalytic Systems

The incorporation of noncanonical amino acids (ncAAs) like D-allo-isoleucine into peptides and other molecules is a significant area of research, driven by the desire to create novel therapeutics and biomaterials with enhanced properties. nih.govberkeley.eduacs.org D-amino acids, in particular, are of interest because their inclusion can dramatically increase a peptide's resistance to proteolytic degradation, thereby improving its stability and in vivo half-life. nih.gov

D-allo-isoleucine has been identified in nature within antimicrobial peptides isolated from the skin secretions of frogs from the genus Bombina. nih.gov In these peptides, a D-allo-isoleucine or D-leucine residue is found at the second position of the mature peptide sequence. nih.gov This incorporation is the result of a post-translational modification, where the corresponding L-amino acid is converted to the D-form by an enzyme after the peptide has been synthesized by the ribosome. nih.gov

The biocatalytic production of D-allo-isoleucine is crucial for its use in these applications. Researchers have identified and characterized a novel enzyme, isoleucine 2-epimerase, from Lactobacillus species. elsevierpure.comnih.gov This enzyme, which requires pyridoxal (B1214274) 5'-phosphate as a coenzyme, efficiently catalyzes the epimerization at the α-carbon (C-2) between L-isoleucine and D-allo-isoleucine. elsevierpure.comnih.gov The enzyme shows high activity for this interconversion, enabling the biocatalytic synthesis of D-allo-isoleucine from the more common L-isoleucine. nih.govebi.ac.uk

Table 1: Kinetic Parameters of Isoleucine 2-Epimerase from Lactobacillus

| Substrate | Km (mM) | Vmax (μmol·min-1·mg-1) | Source |

|---|---|---|---|

| L-Isoleucine | 5.00 | 153 | elsevierpure.com, nih.gov |

Beyond biocatalytic production and natural occurrence, derivatives of D-allo-isoleucine are valuable building blocks in synthetic chemistry. For instance, D-allo-isoleucine methyl ester was utilized as a key component in an Ugi multicomponent reaction to synthesize a complex dipeptidic intermediate. nih.gov This demonstrates the utility of the esterified form of this noncanonical amino acid as a practical component for constructing larger, biologically relevant molecules. Such chemo-enzymatic and synthetic approaches are vital for creating novel peptides and drugs that incorporate the unique structural features of D-allo-isoleucine. researchgate.net

Applications of D Allo Isoleucine Methyl Ester Hydrochloride As Research Probes and Building Blocks in Chemical Synthesis

Precursor Role in the Synthesis of Bioactive Peptides and Pharmaceutical Intermediates

D-Allo-Isoleucine Methyl Ester Hydrochloride is a key precursor in the synthesis of bioactive peptides and pharmaceutical intermediates. The incorporation of unnatural amino acids like D-alloisoleucine can significantly impact the biological activity and stability of peptides.

The presence of the D-amino acid can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This increased stability is a desirable property for peptide-based drugs. Furthermore, the specific stereochemistry of D-alloisoleucine can influence the three-dimensional structure of the peptide, potentially leading to enhanced binding affinity for its biological target. jst.go.jp

In the realm of pharmaceutical intermediates, this compound serves as a crucial building block. guidechem.com The synthesis of complex drug molecules often requires chiral starting materials to ensure the final product has the correct stereochemistry for optimal efficacy and safety. D-Allo-Isoleucine Methyl Ester Hydrochloride provides a readily available source of a specific stereoisomer, streamlining the synthetic process. guidechem.com

For instance, D-alloisoleucine has been utilized in the synthesis of conjugates with other molecules, such as epi-jasmonic acid, to create novel antimicrobial peptides. alfa-chemistry.comsigmaaldrich.com The methyl ester group in D-Allo-Isoleucine Methyl Ester Hydrochloride facilitates peptide bond formation during solid-phase or solution-phase peptide synthesis. sigmaaldrich.comnih.gov The hydrochloride salt form enhances its solubility and stability, making it convenient to handle and use in various reaction conditions. cymitquimica.com

The general process of incorporating D-Allo-Isoleucine Methyl Ester Hydrochloride into a peptide chain involves several steps. Initially, the amino group of the ester is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. japer.inmdpi.com The protected amino acid is then activated and coupled to the N-terminus of a growing peptide chain. This cycle of deprotection and coupling is repeated to elongate the peptide.

Table 1: Examples of Bioactive Peptides and Intermediates Synthesized Using Isoleucine Stereoisomers

| Compound/Class | Significance | Relevant Research Finding |

| Antimicrobial Peptides | Incorporation of D-alloisoleucine can enhance resistance to proteolysis and improve antimicrobial activity. | D-allo-Isoleucine is used in the synthesis of conjugates of epi-jasmonic acid and various antimicrobial peptides. alfa-chemistry.comsigmaaldrich.com |

| Actinomycins | D-isoleucine and N-methyl-L-alloisoleucine are components of these potent antibiotics. | Studies with labeled isoleucine stereoisomers have shown their role as precursors in actinomycin (B1170597) biosynthesis. nih.gov |

| Pharmaceutical Intermediates | Serves as a chiral building block for complex drug molecules. | It is commonly used as a building block in peptide synthesis and in the preparation of pharmaceutical intermediates. guidechem.com |

Chiral Building Block in Advanced Asymmetric Synthesis

The distinct three-dimensional arrangement of atoms in D-Allo-Isoleucine Methyl Ester Hydrochloride makes it a valuable chiral building block in advanced asymmetric synthesis. guidechem.com Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer of a drug or agrochemical exhibits the desired biological activity. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

This compound provides a scaffold with two defined chiral centers, at the α-carbon and the β-carbon. This pre-existing stereochemistry can be transferred to new molecules during a synthetic sequence, a process known as stereochemical control. Chemists can utilize the inherent chirality of D-Allo-Isoleucine Methyl Ester Hydrochloride to direct the formation of new stereocenters in a predictable manner.

One common application is its use as a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to a non-chiral substrate to guide a stereoselective reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality. The well-defined stereochemistry of D-Allo-Isoleucine Methyl Ester Hydrochloride makes it an effective auxiliary in a variety of reactions, including alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Furthermore, it can be used as a starting material for the synthesis of other chiral ligands and catalysts. These catalysts, in turn, can be used to produce a wide range of enantiomerically pure compounds on an industrial scale. For example, isoleucine has been shown to catalyze direct enantioselective aldol additions. nih.gov

Table 2: Applications in Asymmetric Synthesis

| Application | Description | Example Reaction Types |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. | Alkylation, Aldol Addition, Diels-Alder |

| Chiral Ligand Synthesis | Used as a starting material to create chiral ligands for metal-catalyzed asymmetric reactions. | Asymmetric Hydrogenation, Asymmetric Epoxidation |

| Chiral Catalyst | Can directly catalyze certain asymmetric transformations. | Isoleucine-catalyzed direct asymmetric aldol additions. nih.gov |

Development of Spectroscopic Probes for Mechanistic Studies in Biological Systems

The unique properties of D-Allo-Isoleucine Methyl Ester Hydrochloride also lend themselves to the development of spectroscopic probes for investigating biological mechanisms. By incorporating this unnatural amino acid into peptides or proteins, researchers can introduce a unique structural feature that can be monitored using various spectroscopic techniques.

For example, the distinct chemical environment of the methyl group on the β-carbon of D-alloisoleucine can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy. This can provide valuable information about the local conformation and dynamics of the peptide or protein in which it is incorporated.

Furthermore, the amino acid can be chemically modified to attach fluorescent or other reporter groups. These labeled peptides can then be used in fluorescence resonance energy transfer (FRET) or other fluorescence-based assays to study protein-protein interactions, enzyme kinetics, or the localization of the peptide within a cell. The specific location of the probe within the peptide, dictated by the position of the D-alloisoleucine residue, allows for targeted investigation of specific regions of a biological molecule.

The separation and identification of isoleucine stereoisomers, including D-alloisoleucine, have been advanced through the use of chiral resolution labeling reagents, enabling their detection in complex biological samples. jst.go.jp

Utility in Protein Engineering and Directed Evolution Studies

In the fields of protein engineering and directed evolution, the goal is to create proteins with novel or enhanced properties. The incorporation of unnatural amino acids like D-alloisoleucine is a powerful strategy to expand the chemical diversity of proteins beyond the canonical 20 amino acids.

D-Allo-Isoleucine Methyl Ester Hydrochloride can be utilized in site-directed mutagenesis studies to replace a specific natural amino acid with D-alloisoleucine. This allows researchers to probe the role of that particular residue in protein structure, stability, and function. The altered stereochemistry and side-chain structure of D-alloisoleucine can lead to significant changes in the protein's properties.

Directed evolution involves creating a large library of protein variants and selecting for those with a desired function. nih.gov The inclusion of unnatural amino acids in these libraries dramatically increases the accessible sequence space and the potential for discovering proteins with truly novel activities. For instance, directed evolution has been used to improve the activity and catalytic efficiency of L-isoleucine dioxygenase, an enzyme that converts L-isoleucine to a precursor for a diabetes drug. nih.gov While this study focused on L-isoleucine, similar principles can be applied to enzymes acting on other isoleucine stereoisomers.

The ability to introduce D-alloisoleucine into proteins opens up possibilities for creating enzymes with altered substrate specificities, proteins with enhanced stability in harsh environments, and therapeutic proteins with improved pharmacological properties.

Theoretical and Computational Studies on D Allo Isoleucine Methyl Ester Hydrochloride

Molecular Docking Simulations for Elucidating Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of D-allo-isoleucine methyl ester hydrochloride, docking simulations can elucidate its potential interactions with enzyme active sites. This is crucial for understanding its role as a potential substrate, inhibitor, or modulator of enzymatic activity. The process involves predicting the binding mode and affinity of the ligand (D-allo-isoleucine methyl ester hydrochloride) to the target protein.

The interactions are governed by various forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. By simulating these interactions, researchers can gain a detailed understanding of the binding mechanism at a molecular level.

Detailed Research Findings:

While specific molecular docking studies on D-allo-isoleucine methyl ester hydrochloride are not extensively available in public literature, the methodology is widely applied to similar amino acid esters. For illustrative purposes, a hypothetical molecular docking study against a generic amino acid processing enzyme is presented below. The binding energy, a key output of docking simulations, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

Table 1: Hypothetical Molecular Docking Results of D-Allo-Isoleucine Methyl Ester Hydrochloride with a Target Enzyme

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -6.8 | ASP-124, GLU-235 | Hydrogen Bond, Electrostatic |

| Inhibition Constant (Ki, µM) | 15.2 | LEU-89, VAL-128 | Hydrophobic |

| RMSD (Å) | 1.5 | SER-90 | Hydrogen Bond |

This table is for illustrative purposes and the data is not derived from actual experimental results.

Quantum Chemical Calculations for Conformational Analysis and Energetic Profiles

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. For D-allo-isoleucine methyl ester hydrochloride, these methods can determine its most stable conformations and the energy barriers between them. Techniques such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate the energetic profile.

Conformational analysis is critical as the three-dimensional shape of the molecule dictates its biological activity and how it interacts with other molecules. By mapping the potential energy surface, researchers can identify low-energy conformers that are more likely to be present under physiological conditions.

Detailed Research Findings:

Specific quantum chemical calculations for D-allo-isoleucine methyl ester hydrochloride are not readily found in published research. However, the principles of conformational analysis can be illustrated. The analysis would involve rotating the single bonds in the molecule and calculating the energy at each step to identify the most stable arrangements of the atoms.

Table 2: Hypothetical Conformational Analysis of D-Allo-Isoleucine Methyl Ester Hydrochloride

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | -175° | 0.00 | 65 |

| 2 | 60° | 1.25 | 25 |

| 3 | -60° | 2.10 | 10 |

This table is for illustrative purposes and the data is not derived from actual experimental results.

In Silico Modeling of Stereochemical Specificity and Reaction Mechanisms

The stereochemistry of D-allo-isoleucine methyl ester hydrochloride, with its two chiral centers at the α- and β-carbons, is a key determinant of its biological function. In silico modeling can be used to understand how enzymes differentiate between this specific stereoisomer and others, such as L-isoleucine or D-isoleucine. These models can simulate the enzyme's active site and predict which stereoisomer will have a more favorable interaction.

Furthermore, computational models can elucidate the mechanisms of reactions involving this compound. For instance, the hydrolysis of the methyl ester or reactions at the amino group can be modeled to understand the transition states and energy barriers, providing insights into the reaction kinetics.

Detailed Research Findings:

While specific in silico modeling of the stereochemical specificity for D-allo-isoleucine methyl ester hydrochloride is not widely documented, studies on similar molecules demonstrate the power of this approach. For example, computational models have been used to explain the stereospecificity of enzymes that act on amino acids, revealing that a precise geometric fit and specific hydrogen bonding patterns are crucial for substrate recognition. The models can help to visualize how the unique arrangement of the methyl and ethyl groups at the β-carbon of the allo-isoform influences its binding to a chiral active site.

Predictive Modeling for Chromatographic Retention Indices and Separation Optimization

Predictive modeling, particularly Quantitative Structure-Retention Relationship (QSRR) models, is a powerful tool for optimizing chromatographic separations. nih.govresearchgate.net These models establish a mathematical relationship between the molecular descriptors of a compound and its retention time in a chromatographic system. For D-allo-isoleucine methyl ester hydrochloride, QSRR can predict its retention behavior under various conditions, facilitating the development of efficient separation methods.

Molecular descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. By building a robust QSRR model, the retention time can be predicted for new or modified chromatographic conditions without the need for extensive experimentation.

Detailed Research Findings:

Specific QSRR studies for D-allo-isoleucine methyl ester hydrochloride are not available. However, the application of QSRR to amino acids and their derivatives is well-established. A hypothetical QSRR model for a series of amino acid methyl esters, including D-allo-isoleucine methyl ester hydrochloride, is presented below to illustrate the concept.

Table 3: Hypothetical QSRR Model for Predicting Chromatographic Retention Time

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted Retention Time (min) | Experimental Retention Time (min) |

| Glycine (B1666218) Methyl Ester HCl | -1.52 | 125.55 | 63.32 | 3.5 | 3.6 |

| Alanine Methyl Ester HCl | -1.05 | 139.58 | 63.32 | 5.2 | 5.1 |

| Valine Methyl Ester HCl | -0.11 | 167.63 | 63.32 | 8.9 | 8.8 |

| Leucine Methyl Ester HCl | 0.45 | 181.66 | 63.32 | 11.5 | 11.7 |

| D-Allo-Isoleucine Methyl Ester HCl | 0.45 | 181.66 | 63.32 | 11.2 | 11.3 |

This table is for illustrative purposes and the data is not derived from actual experimental results.

Future Research Directions and Emerging Paradigms for D Allo Isoleucine Methyl Ester Hydrochloride

Development of Novel Synthetic Routes with Enhanced Diastereoselectivity and Atom Economy

The synthesis of stereochemically pure amino acids is a cornerstone of pharmaceutical and biotechnological research. For D-Allo-Isoleucine Methyl Ester Hydrochloride, future efforts will concentrate on developing synthetic pathways that are not only efficient but also environmentally sustainable, emphasizing high diastereoselectivity and atom economy.

Current methods for producing D-alloisoleucine often involve the epimerization of L-isoleucine followed by enzymatic resolution, or stereospecific inversion of the C-2 carbon. rsc.org While effective, these routes can be complex. Emerging research points toward more streamlined and greener alternatives. A key paradigm is the use of multi-enzymatic cascade reactions. For instance, a tri-enzymatic system has been successfully developed for synthesizing D-2-aminobutyric acid from L-threonine with a high yield (>90%) and excellent enantiomeric excess (>99%). nih.govresearchgate.net This approach, which utilizes enzymes like L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase, exemplifies high atom economy by using the ammonia byproduct from the first reaction as a substrate in a subsequent step. nih.gov Adapting such enzymatic cascades for the synthesis of D-allo-isoleucine from a readily available precursor could represent a significant leap forward.

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. numberanalytics.comprimescholars.com Traditional methods often generate significant waste. Future synthetic strategies will likely involve reagent-free approaches, such as the N-to-C directed solid-phase peptide synthesis which uses amino acid esters as building blocks, improving atom economy compared to standard Boc- or Fmoc-based methods. acs.org Furthermore, transition metal-catalyzed reactions, such as the asymmetric alkylation of amino acid enolates under phase transfer catalysis, offer another promising avenue. nih.gov Research into chiral Cu(II) and Ni(II) salen complexes has shown that catalyst and substrate design can lead to high chemical yields and enantiomeric excess (ee 66–98%). nih.gov

Table 1: Comparison of Synthetic Strategies for D-Amino Acids

| Synthetic Strategy | Key Principle | Potential Advantages for D-Allo-Isoleucine Synthesis | Reported Findings (Model Systems) |

|---|---|---|---|

| Multi-Enzymatic Cascade | Sequential reactions using multiple enzymes in one pot. | High stereoselectivity, mild reaction conditions, reduced waste. | >90% yield and >99% ee for D-2-aminobutyric acid. nih.govresearchgate.net |

| Phase Transfer Catalysis | Use of chiral transition metal complexes to control stereochemistry. | High asymmetric induction, potential for novel bond formations. | Enantiomeric excess of 66–98% in α-amino acid C-α alkylation. nih.gov |

| Atom-Economic Solid-Phase Synthesis | N-to-C directed synthesis using amino acid esters to minimize protecting groups and coupling reagents. | Significantly improved atom economy, reduced chemical waste. | Demonstrated efficiency for peptide synthesis without side-chain protection. acs.org |

Integration of Advanced Analytical Techniques for Multi-Omics Profiling of D-Amino Acids and Their Derivatives

Understanding the biological role of D-Allo-Isoleucine Methyl Ester Hydrochloride requires sensitive and comprehensive analytical methods. The emerging paradigm is the integration of this analysis into a multi-omics framework, which combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. nih.gov

Amino Acid Analysis (AAA) is rapidly evolving, with a significant shift towards mass spectrometry (MS)-based detection due to its high sensitivity and specificity. umn.edu Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now capable of rapid profiling of amino acids and related compounds, enabling large-scale metabolic phenotyping. umn.edu For D-amino acids, chiral separation techniques coupled with MS are essential.

A key challenge in multi-omics is the sample preparation process. Innovative workflows like the Bead-enabled, Accelerated, Monophasic Multi-omics (BAMM) method are being developed to streamline the extraction of metabolites, lipids, and proteins from a single sample. nih.gov This approach uses a monophasic solvent and magnetic beads to efficiently separate biomolecules, affording comparable depth and quantitative reproducibility to older, more laborious methods. nih.gov Applying such unified and high-throughput methods will be crucial for studying how derivatives like D-Allo-Isoleucine Methyl Ester Hydrochloride are metabolized and how they influence various cellular pathways. This allows researchers to move beyond simple quantification and explore the complex interactions between D-amino acids and other cellular components like proteins and metabolites. nih.govyoutube.com

Table 2: Emerging Analytical and "Omics" Integration Techniques

| Technique/Approach | Description | Relevance for D-Allo-Isoleucine Derivative Research |

|---|---|---|

| LC-MS/MS Profiling | Liquid chromatography coupled with tandem mass spectrometry for sensitive and specific quantification. | Enables accurate detection and quantification of D-amino acids and their metabolites in complex biological samples. umn.edu |

| High-Throughput Omics Pipelines | Integration of genomics, transcriptomics, proteomics, and metabolomics data. | Provides a systems-level understanding of the biological impact of introducing the D-amino acid derivative. nih.gov |

| BAMM Sample Preparation | A streamlined method for the concurrent extraction of proteins, lipids, and metabolites. | Facilitates efficient multi-omics analysis from a single, small biological sample, increasing throughput and reducing waste. nih.gov |

Expanding the Scope of Biochemical Probes for Spatially and Temporally Resolved Studies of Intracellular Pathways

To truly understand the function of D-Allo-Isoleucine Methyl Ester Hydrochloride within a cell, it is necessary to observe its behavior in real-time and with high spatial resolution. A major future direction lies in the design and application of novel biochemical probes that can track the compound and its interactions within living cells. salk.edu

Fluorescent probes are powerful tools for this purpose. For example, photooxygenation catalysts that "turn on" in the presence of specific structures, like amyloid cross-β-sheets, allow for targeted action and imaging. acs.org Similarly, probes are being designed to detect specific molecules like reactive oxygen species (ROS) that are generated in response to a therapeutic agent. acs.org Future research could focus on developing a probe that specifically recognizes the D-allo-isoleucine structure or its metabolites, allowing for its localization and trafficking to be visualized using advanced microscopy techniques. pubpub.org